molecular formula C15H11FN2OS2 B2805487 2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide CAS No. 312510-91-1

2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B2805487
CAS No.: 312510-91-1
M. Wt: 318.38
InChI Key: UKXWJSHMPRHLIB-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a synthetic benzothiazole derivative intended for research use in biochemical and pharmacological studies. Benzothiazoles represent a privileged scaffold in medicinal chemistry, renowned for their diverse and potent biological activities . This compound features a benzothiazole core, a common structure in many investigational agents, and is substituted with a fluorinated benzamide group and a methylsulfanyl moiety, which may influence its physicochemical properties and interaction with biological targets. Researchers are exploring benzothiazole derivatives across a wide spectrum of therapeutic areas. Extensive scientific literature documents their potential as anticancer agents, with some derivatives demonstrating promising activity against various cancer cell lines, including breast, renal, and central nervous system cancers . Furthermore, certain N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modulators of ion channels such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing receptor function . The primary value of this compound lies in its use as a building block or intermediate for further chemical exploration and in vitro biological screening. Researchers may utilize it to study structure-activity relationships, develop new enzyme inhibitors, or investigate mechanisms of cell proliferation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the specific properties and activity profiles of this compound.

Properties

IUPAC Name

2-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-15-18-12-7-6-9(8-13(12)21-15)17-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXWJSHMPRHLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide can be achieved through multi-step organic synthesis involving several reactions:

  • Formation of the Benzothiazole Ring: : This typically involves the cyclization of appropriate aniline derivatives with sulfur-containing reagents under acidic conditions.

  • Fluorination: : Introduction of the fluorine atom often occurs via electrophilic fluorination of a pre-formed benzamide intermediate.

  • Coupling Reaction: : The final step involves coupling the fluorinated benzamide with the benzothiazole derivative through amide bond formation, using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for efficient synthesis.

Industrial Production Methods

For industrial-scale production, a streamlined approach using continuous flow chemistry might be implemented to enhance yield and efficiency. Catalytic methods, automated synthesis techniques, and optimized reaction conditions are generally adopted to scale up production while maintaining compound purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at the methylsulfanyl group, forming sulfoxides or sulfones depending on the oxidizing agents used, like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the benzothiazole ring or the amide bond, depending on the reagent. Common reducing agents include lithium aluminum hydride (LiAlH4).

  • Substitution: : Electrophilic or nucleophilic substitution can occur on the benzothiazole ring, depending on the conditions and reagents, such as halogenation or nitration reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride.

  • Substitution Reagents: : Halogens, nitric acid.

Major Products

  • Oxidation Products: : Sulfoxides or sulfones.

  • Reduction Products: : Amine derivatives or reduced thiazole rings.

  • Substitution Products: : Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in synthetic chemistry to create more complex molecules with potential pharmaceutical applications.

Biology

In biological research, it serves as a probe to study the function of specific enzymes or receptors due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound may be used in the development of specialty chemicals, including advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine enhances metabolic stability and receptor binding affinity. The benzothiazole ring can engage in π-π stacking and other non-covalent interactions, while the methylsulfanyl group can participate in sulfur-based bonding or modulation of electronic properties, leading to altered biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Molecular Formula Key Substituents Biological Activity/Application Key Differences from Target Compound
Target Compound C₁₅H₁₁FN₂OS₂ 2-(MeS), 6-(2-F-benzamide) Under investigation (SAR studies) Reference compound
PB11 C₂₂H₂₂N₄O₃S₂ 2-[(3,5-dimethyloxazol-4-yl)MeS], 6-(4-oxocyclohexanecarboxamide) Anticancer (induces apoptosis via PI3K/AKT) Complex oxazole and cyclohexane substituents enhance cytotoxicity.
Sodium Salt (EP 3 532 474 B1) C₁₁H₈ClF₃N₄OS₂ 3-(MeS), 2-Cl, 4-CF₃, N-(1-Me-tetrazol-5-yl) Herbicidal Tetrazole and trifluoromethyl groups increase agrochemical efficacy.
Example 104 C₂₄H₂₁F₄N₅O₃S 4-(triazolopyridin-2-yl), 2-(CF₃-propan-2-yl-oxy) Not specified (likely kinase inhibition) Triazolopyridine and trifluoropropoxy groups improve pharmacokinetics.
519149-71-4 C₁₅H₁₀ClFN₂O₃S₂ 6-(MeSO₂), 2-Cl, 6-F-benzamide Unknown (structural analogue) Methylsulfonyl group increases electron-withdrawing effects.
8009-1932 C₂₁H₂₀FN₃O₃S₂ 2-[(2-oxo-2-(oxolanylmethylamino)ethyl)S] Screening compound Oxolane (tetrahydrofuran) enhances solubility and bioavailability.
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₇FN₂OS Benzamide linked to thiazole (not benzothiazole) Structural model Smaller thiazole ring reduces aromatic stacking potential.

Physicochemical Properties

  • Methylsulfanyl vs.
  • Benzothiazole vs. Thiazole : The benzothiazole core in the target compound offers extended aromaticity for better binding compared to the smaller thiazole ring in , which may limit π-π interactions.

Biological Activity

2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide is a benzothiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluorine atom and a methylsulfanyl group attached to a benzothiazole moiety, which may enhance its pharmacological properties. The molecular formula for this compound is C₁₃H₁₂F₃N₂S₂.

Chemical Structure

The structure of this compound can be represented as follows:

C13H12FN2S2\text{C}_{13}\text{H}_{12}\text{F}\text{N}_2\text{S}_2

Biological Activities

Benzothiazole derivatives are known for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific activities of this compound are summarized below:

Antimicrobial Activity

Studies have indicated that compounds with a benzothiazole core exhibit significant antimicrobial properties. The introduction of the fluorine atom in this compound may enhance its interaction with microbial targets, potentially improving efficacy against bacterial strains.

Anticancer Potential

The structural characteristics of this compound suggest that it may possess anticancer properties. Similar benzothiazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance metabolic stability and receptor binding affinity, while the methylsulfanyl group contributes to unique electronic properties that may affect biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : Cyclization of an appropriate aniline derivative with sulfur-containing reagents.
  • Fluorination : Introduction of the fluorine atom via electrophilic fluorination.
  • Amide Bond Formation : Coupling the fluorinated benzamide with the benzothiazole derivative using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructureBiological Activity
5-Fluoro-2-(methylthio)benzothiazoleSimilar benzothiazole coreAntimicrobial
4-(Methylthio)benzoic acidContains methylthio groupAnticancer
N-(4-Fluorophenyl)benzamideFluorinated benzamideAnticancer

The unique combination of functional groups in this compound suggests enhanced biological activity compared to its analogs.

Case Studies

Recent research has highlighted the potential applications of benzothiazole derivatives in drug development. For instance:

  • A study demonstrated that modifications in the benzothiazole structure can lead to increased potency against specific cancer cell lines.
  • Another investigation focused on the synthesis of related compounds that exhibited significant inhibition of tyrosinase, an enzyme relevant in melanoma treatment.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions:

Nucleophilic substitution : Reacting 6-amino-2-(methylsulfanyl)-1,3-benzothiazole with 2-fluorobenzoyl chloride under anhydrous conditions.

Coupling reactions : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Purification : Column chromatography or recrystallization to isolate the product.

Q. Key factors affecting yield :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature : Controlled heating (60–80°C) prevents decomposition of reactive intermediates .
  • Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl generated during acylation .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/1313C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify aromatic protons (6.8–8.5 ppm), methylsulfanyl group (δ ~2.5 ppm, singlet).
    • 13^13C NMR: Confirm carbonyl (C=O) at ~168 ppm and benzothiazole carbons (110–160 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+^+ at m/z 347.05) .
  • HPLC : Use reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity (>95%) .

Advanced tip : For resolving overlapping signals, 2D NMR (e.g., HSQC, HMBC) maps 1^1H-13^13C correlations .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

Answer:

  • Antibacterial activity :
    • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Anticancer activity :
    • MTT assay : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition :
    • Kinase assays : Evaluate inhibition of tyrosine kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .

Note : Include positive controls (e.g., ciprofloxacin for antibacterial studies) to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell culture conditions, incubation time).
  • Structural analogs : Compare activity of closely related derivatives (see Table 1 ) to identify critical substituents.
  • Solubility issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .

Q. Table 1: Comparative Biological Activities of Benzothiazole Derivatives

CompoundSubstituentsIC50_{50} (μM)MIC (μg/mL)
Target compound 2-F, SCH3_312.5 (HeLa)8 (S. aureus)
N-(Benzothiazol-2-yl)amide4-CF3_38.716
6-Trifluoromethoxy derivative-O-CF3_3>5032

Source : Modified from .

Recommendation : Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., live/dead staining for cytotoxicity) .

Q. What strategies optimize regioselectivity during synthesis to minimize byproducts?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., NH2_2 on benzothiazole) before acylation .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yield by 20% via controlled dielectric heating .
  • Computational modeling : Use DFT (Density Functional Theory) to predict reactive sites and transition states .

Case study : In a related benzamide, microwave conditions achieved 85% yield vs. 60% with conventional heating .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Answer: Focus on modifying:

  • Fluorine position : Meta-fluorine (vs. para) enhances lipophilicity and target binding .
  • Methylsulfanyl group : Replace with sulfone (-SO2_2CH3_3) to improve metabolic stability .
  • Benzothiazole core : Introduce electron-withdrawing groups (e.g., -NO2_2) to boost electrophilicity .

Q. Validation :

  • Molecular docking : Simulate interactions with target enzymes (e.g., EGFR kinase domain) using AutoDock Vina .
  • In vitro assays : Test analogs against resistant bacterial strains (e.g., MRSA) to assess enhanced efficacy .

Q. What mechanistic studies elucidate its mode of action in antibacterial or anticancer contexts?

Answer:

  • ROS generation : Measure intracellular reactive oxygen species (ROS) using DCFH-DA fluorescence in treated bacteria/cancer cells .
  • Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death .
  • Target identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins .

Advanced approach : CRISPR-Cas9 knockout of suspected targets (e.g., gyrA in bacteria) to confirm resistance mechanisms .

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